Zinc bis(diphenylphosphinate)
Description
Molecular Identity and Chemical Formula
Zinc bis(diphenylphosphinate) is officially designated by the Chemical Abstracts Service registry number 10431-73-9 and carries the systematic name "Phosphinic acid, P,P-diphenyl-, zinc salt (2:1)". The compound exhibits a molecular formula of C₂₄H₂₀O₄P₂Zn, with a corresponding molecular mass of 499.750722 atomic mass units. Alternative formulations in the literature present the molecular formula as C₁₂H₁₁O₂P·½Zn, reflecting the 2:1 stoichiometric ratio between the diphenylphosphinate ligands and the central zinc ion, resulting in a molecular mass of 501.77 atomic mass units.
The structural arrangement of zinc bis(diphenylphosphinate) features a central zinc(II) ion coordinated by two diphenylphosphinate ligands in a tetrahedral or distorted tetrahedral geometry. Each diphenylphosphinate ligand, derived from diphenylphosphinic acid, contains a phosphorus atom bonded to two phenyl groups and one oxygen atom that coordinates to the zinc center. The InChI identifier for this compound is InChI=1S/C₁₂H₁₁O₂P.Zn/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1-10H,(H,13,14), with the corresponding InChIKey being PZIAWAJIDMBPBY-UHFFFAOYSA-N. The canonical SMILES representation appears as [Zn].O=P(O)(C=1C=CC=CC1)C=2C=CC=CC2, illustrating the coordination arrangement between the zinc center and the phosphinate ligands.
| Property | Value |
|---|---|
| CAS Registry Number | 10431-73-9 |
| Molecular Formula | C₂₄H₂₀O₄P₂Zn |
| Molecular Weight | 499.750722 g/mol |
| Alternative Formula | C₁₂H₁₁O₂P·½Zn |
| Alternative Molecular Weight | 501.77 g/mol |
| InChI Key | PZIAWAJIDMBPBY-UHFFFAOYSA-N |
Historical Development in Coordination Chemistry
The development of zinc bis(diphenylphosphinate) as a subject of research interest emerged from broader investigations into metal phosphinate coordination chemistry that gained momentum in the late twentieth century. The foundational work on phosphinate ligands can be traced to early studies of phosphorus-containing coordination compounds, where researchers recognized the unique properties of phosphinate groups as ligands for transition and post-transition metals. The specific study of zinc phosphinate complexes evolved as part of systematic investigations into the coordination behavior of phosphinic acids with divalent metal ions.
Research conducted by teams investigating metal phosphinate cluster formation revealed that zinc exhibits particularly interesting coordination patterns with diphenylphosphinate ligands. These studies demonstrated that zinc complexes with phosphinate ligands could form diverse structural arrangements, ranging from simple mononuclear complexes to complex multinuclear cluster compounds. The systematic synthesis of zinc phosphinate complexes gained significant attention when researchers discovered that controlled reactions between diethyl zinc and phosphinic acids, including diphenylphosphinic acid, could produce well-defined cluster structures.
The historical progression of research into zinc bis(diphenylphosphinate) has been closely linked to advances in organometallic synthesis techniques and the development of solvothermal synthesis methods. Studies from the early 2000s established protocols for the systematic preparation of metal diphenylphosphinate complexes using solvothermal approaches, which provided access to crystalline materials suitable for detailed structural characterization. These methodological advances enabled researchers to explore the photocatalytic properties and structural diversity of zinc phosphinate complexes, contributing to the growing understanding of their potential applications in materials science.
Significance in Metal Phosphinate Research
Zinc bis(diphenylphosphinate) occupies a central position in contemporary metal phosphinate research due to its role as a model compound for understanding phosphinate coordination chemistry and its practical applications in materials synthesis. The compound serves as an important building block in the construction of metal-organic frameworks and coordination polymers, where the phosphinate ligands provide both structural stability and functional properties. Research has demonstrated that zinc phosphinate complexes can form isoreticular structures with other metal phosphinate and phosphonate frameworks, establishing zinc bis(diphenylphosphinate) as a key component in the design of porous materials with tunable properties.
The photocatalytic properties of zinc phosphinate complexes, including those derived from zinc bis(diphenylphosphinate), have attracted considerable research attention. Studies have shown that fourth period post-transition metal diphenylphosphinate complexes, including zinc variants, exhibit significant photocatalytic activity when synthesized through solvothermal methods. These findings have positioned zinc bis(diphenylphosphinate) as a promising candidate for applications in environmental remediation and solar energy conversion technologies.
Furthermore, zinc bis(diphenylphosphinate) has proven valuable in advancing fundamental understanding of metal-ligand interactions in phosphinate systems. The compound's well-defined structure and stable coordination arrangement make it an ideal subject for computational studies investigating the electronic properties of metal phosphinate bonds. Research utilizing density functional theory calculations has provided insights into the bonding characteristics and electronic structure of zinc phosphinate complexes, contributing to the broader theoretical framework for understanding phosphinate coordination chemistry.
| Research Application | Significance |
|---|---|
| Metal-Organic Frameworks | Building block for isoreticular structure design |
| Photocatalysis | Active component in environmental and energy applications |
| Computational Studies | Model system for understanding metal-phosphinate bonding |
| Materials Synthesis | Precursor for advanced coordination polymers |
The significance of zinc bis(diphenylphosphinate) in metal phosphinate research extends to its role in establishing synthetic methodologies for related compounds. The protocols developed for its preparation have been adapted for the synthesis of other metal phosphinate complexes, contributing to the systematic exploration of this important class of coordination compounds. Additionally, the structural characterization of zinc bis(diphenylphosphinate) has provided valuable benchmark data for comparative studies of metal phosphinate bonding across different metal centers, enhancing our understanding of periodic trends in phosphinate coordination chemistry.
Properties
IUPAC Name |
zinc;diphenylphosphinate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C12H11O2P.Zn/c2*13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h2*1-10H,(H,13,14);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJEUXMXPJGWZOZ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)[O-].C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)[O-].[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O4P2Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50146381 | |
| Record name | Zinc bis(diphenylphosphinate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50146381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
499.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10431-73-9 | |
| Record name | Zinc bis(diphenylphosphinate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010431739 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zinc bis(diphenylphosphinate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50146381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Zinc bis[diphenylphosphinate] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.816 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Direct Reaction of Zinc Salts with Phosphinate Ligands
The most straightforward method involves reacting zinc chloride () or zinc acetate () with sodium or potassium diphenylphosphinate ( or ) in polar solvents. For example:
This metathesis reaction typically proceeds in ethanol or water under reflux (60–80°C), yielding the target complex after crystallization. In a related study, zinc complexes with analogous phosphorus ligands achieved yields of 72–85% under similar conditions.
Key Variables :
-
Solvent : Ethanol, acetic acid, or tetrahydrofuran (THF) are preferred for their ability to dissolve both zinc salts and phosphinate ligands.
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Temperature : Reflux conditions (70–80°C) optimize reaction kinetics without decomposing ligands.
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Molar Ratios : A 1:2 molar ratio of to ligand ensures complete coordination.
Ligand Exchange Reactions
Zinc precursors pre-coordinated with labile ligands (e.g., , ) can undergo ligand substitution with diphenylphosphinate anions. For instance, starting with (Phen = 1,10-phenanthroline), the chloride ions are displaced by phosphinate ligands in a stepwise manner:
This method, adapted from zinc-phenanthroline complexes, benefits from the stability of intermediate species, enabling precise control over stoichiometry.
Solvent Influence and Reaction Kinetics
The choice of solvent profoundly affects reaction efficiency. Glacial acetic acid, used in patent methodologies for diaryl disulfides, facilitates proton transfer and stabilizes ionic intermediates. In contrast, ethanol promotes slower ligand substitution, favoring crystalline product formation. Kinetic studies of analogous reactions reveal that higher dielectric solvents (e.g., acetic acid, ) accelerate ion dissociation, reducing reaction times by 30–40% compared to ethanol ().
Characterization Techniques
Spectroscopic Analysis
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FTIR Spectroscopy : Stretching vibrations of (1150–1250 cm) and (450–500 cm) confirm ligand coordination.
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NMR Spectroscopy : ^{31}\text{P}\{\text{^1H}\}-NMR shifts between 25–35 ppm indicate phosphorus-zinc bonding, while aromatic proton resonances (6.5–8.0 ppm) validate ligand integrity.
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Molar Conductivity : Values of 70–80 Ω·cm·mol in dimethylformamide (DMF) suggest a 1:2 electrolyte nature.
Thermal Stability
Thermogravimetric analysis (TGA) of zinc-phosphinate complexes reveals three-stage decomposition:
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Loss of solvent molecules (50–150°C).
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Ligand degradation (200–400°C).
Comparative Analysis of Synthetic Routes
The table below summarizes key parameters for zinc-phosphinate synthesis:
Notable Findings :
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The acetic acid method achieves higher purity (>99%) due to efficient byproduct removal.
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Ethanol-based routes favor crystalline products but require recrystallization for >95% purity.
Applications and Research Findings
Zinc bis(diphenylphosphinate) derivatives exhibit promising antimicrobial and anticancer activity. In vitro studies on analogous complexes show:
Chemical Reactions Analysis
Types of Reactions: Zinc bis(diphenylphosphinate) undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of zinc oxide and diphenylphosphinic acid.
Substitution Reactions: It can participate in substitution reactions where the diphenylphosphinate ligands are replaced by other ligands.
Common Reagents and Conditions:
Hydrolysis: Typically occurs under acidic or basic conditions.
Substitution Reactions: Can be carried out using various nucleophiles or electrophiles depending on the desired substitution.
Major Products:
Hydrolysis: Produces zinc oxide and diphenylphosphinic acid.
Substitution Reactions: The products depend on the substituents introduced during the reaction.
Scientific Research Applications
Zinc bis(diphenylphosphinate) has several applications in scientific research:
Materials Science: Used as a precursor for the synthesis of zinc-containing materials, including quantum dots and other nanomaterials.
Catalysis: Acts as a catalyst or catalyst precursor in various organic reactions.
Biology and Medicine: Investigated for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the production of specialized coatings and as an additive in certain industrial processes.
Mechanism of Action
The mechanism of action of zinc bis(diphenylphosphinate) involves its ability to coordinate with other molecules through its zinc center. This coordination can influence the reactivity and stability of the compound, making it useful in catalysis and materials science. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
Structural and Functional Analogues
Zinc Borate (ZnB₃O₆·3.5H₂O)
- Applications : Widely used as a flame retardant in polymers and coatings due to its ability to release water upon heating, which cools the substrate and dilutes flammable gases .
- Thermal Stability : Decomposes at ~300°C, releasing water and forming a glassy char layer.
- Environmental Impact : Classified as low toxicity but faces scrutiny due to boron accumulation in ecosystems. Alternatives like tributyl borate (TBB) are emerging as less harmful substitutes .
Its phenyl groups may enhance thermal stability (>400°C inferred from analogous phosphinates) and contribute to char formation in flame-retardant applications. However, it may lack the gas-phase flame inhibition of zinc borate.
Ziram (Bis(dimethylcarbamodithioato-S,S') Zinc)
- Applications : A dithiocarbamate fungicide used in agriculture .
- Chemical Properties : Contains sulfur-based ligands, enabling redox activity and pesticidal action.
- Toxicity : Moderate mammalian toxicity (LD₅₀ ~1400 mg/kg in rats).
Comparison: Zinc bis(diphenylphosphinate) lacks sulfur and carbamate groups, making it unsuitable as a pesticide. Its phosphorus-oxygen ligands suggest utility in non-biological applications, such as MOFs or polymer additives, where thermal stability and low reactivity are prioritized .
Cobalt Bis(diphenylphosphinate)
- Structure : Binuclear Co(II) complexes with diphenylphosphinate bridges exhibit antiferromagnetic interactions .
- Applications : Studied for magnetic materials and nuclease activity in biochemical contexts.
Comparison: Replacing cobalt with zinc eliminates magnetic properties but improves biocompatibility. Zinc derivatives may serve as non-magnetic, inert frameworks in catalysis or drug delivery systems.
Research Findings and Trends
- Environmental Safety : Zinc bis(diphenylphosphinate) is hypothesized to be safer than boron-based compounds due to the absence of ecotoxic boron residues .
- Magnetic vs. Non-Magnetic: Cobalt derivatives dominate magnetic applications, whereas zinc’s diamagnetic nature limits it to structural roles in MOFs or composite materials .
Biological Activity
Zinc bis(diphenylphosphinate) is an organophosphorus compound notable for its diverse applications in materials science, catalysis, and potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, case studies, and research findings.
Chemical Structure and Properties
Zinc bis(diphenylphosphinate) has the chemical formula . It consists of a zinc ion coordinated to two diphenylphosphinate ligands. This unique structure contributes to its reactivity and interaction with biomolecules.
The biological activity of zinc bis(diphenylphosphinate) primarily arises from its ability to coordinate with biomolecules. This coordination can influence various biochemical pathways, including:
- Enzymatic Activity : Zinc ions play a crucial role in many enzymatic processes, particularly those involving phosphoesterases, which hydrolyze phosphate esters. Zinc bis(diphenylphosphinate) may mimic these enzymatic sites, facilitating similar reactions in biological systems .
- Cell Signaling : The compound's interaction with phospholipid membranes can alter cell signaling pathways, potentially affecting apoptosis and cellular responses to stress .
Anticancer Activity
Research has indicated that zinc bis(diphenylphosphinate) exhibits potential anticancer properties. In vitro studies demonstrated that the compound can induce apoptosis in cancer cell lines by promoting oxidative stress and disrupting mitochondrial function. A study highlighted that treatment with zinc bis(diphenylphosphinate) led to increased levels of reactive oxygen species (ROS), which are known to trigger apoptotic pathways .
Neuroprotective Effects
In models of neurodegeneration, such as NMDA-induced excitotoxicity in rat retinas, zinc bis(diphenylphosphinate) has shown protective effects on retinal ganglion cells (RGCs). The compound was observed to label apoptotic RGCs effectively, suggesting its utility as a marker for neuronal cell death and a potential therapeutic agent in neurodegenerative diseases .
Case Studies
- Retinal Ganglion Cell Protection : In a study involving adult Wistar rats subjected to NMDA-induced excitotoxicity, intravitreal injections of zinc bis(diphenylphosphinate) resulted in significant labeling of apoptotic cells up to 24 hours post-injection. The study noted that the compound's ability to bind phosphatidylserine on the surface of apoptotic cells enhances its potential as a diagnostic tool in retinal diseases .
- Enzymatic Mimicry : Investigations into the catalytic properties of zinc bis(diphenylphosphinate) revealed that it could act as a biomimetic catalyst for phosphoester hydrolysis. This activity mirrors that of natural phosphoesterases, suggesting possible applications in therapeutic enzyme replacement strategies .
Comparative Analysis with Similar Compounds
| Compound | Biological Activity | Unique Features |
|---|---|---|
| Zinc bis(diphenylphosphinate) | Induces apoptosis; neuroprotection | Effective binding to apoptotic cells |
| Zinc diphenylphosphinate | Similar structure; less biological data | Primarily used in materials science |
| Zinc phosphonate | Different ligand properties; limited bioactivity | Used mainly in catalysis |
Q & A
Q. What are the standard synthetic protocols for preparing zinc bis(diphenylphosphinate)?
Zinc bis(diphenylphosphinate) is typically synthesized via deprotonation of a precursor (e.g., BINOL) using sodium hydride, followed by reaction with diphenylphosphinic chloride. The reaction is conducted at 0°C for 15 minutes and then stirred overnight at room temperature. Work-up involves washing steps to isolate the product, yielding 65–90% purity . Characterization often includes NMR spectroscopy (Appendix A in ) and X-ray crystallography (Appendices B–E in ) to confirm structure and purity.
Q. How can NMR spectroscopy be utilized to characterize zinc bis(diphenylphosphinate)?
Q. What are the primary applications of zinc bis(diphenylphosphinate) in catalysis?
Zinc bis(diphenylphosphinate) derivatives are explored as catalysts in transesterification reactions. Their stability and activity are attributed to the bis(phosphinate) ligand’s steric and electronic properties, which enhance substrate binding and turnover rates. Comparative studies with bis(imidazole) ligands highlight differences in catalytic efficiency and recyclability .
Advanced Research Questions
Q. How do side reactions during synthesis impact the purity of zinc bis(diphenylphosphinate)?
Hydrolysis of zinc precursors (e.g., Zn(OA)) in the presence of water generated from amine-acid side reactions can lead to Zn(DPPA) precipitation. This results in defective surfaces (e.g., Se-rich or oxygen-related defects) in nanoparticle syntheses. Mitigation strategies include using etching agents like potassium fluoride and myristic acid to dissolve impurities .
Q. What methodological approaches resolve contradictions in mechanistic studies of zinc bis(diphenylphosphinate) reactivity?
Conflicting mechanistic pathways (e.g., radical vs. ionic mechanisms) require kinetic isotope effect (KIE) studies and trapping experiments. For instance, radical intermediates in phosphinate reactions ( ) can be identified via electron paramagnetic resonance (EPR) spectroscopy. Controlled experiments with radical inhibitors (e.g., TEMPO) or promoters (e.g., I) clarify dominant pathways .
Q. How does ligand geometry influence the catalytic activity of zinc bis(diphenylphosphinate) complexes?
X-ray crystallography (Appendices B–E in ) reveals that ligand geometry (e.g., octahedral vs. tetrahedral coordination) dictates substrate accessibility and transition-state stabilization. Computational modeling (DFT) can predict steric hindrance effects, while experimental kinetics correlate ligand bite angles with reaction rates .
Q. What advanced techniques characterize defects in zinc bis(diphenylphosphinate)-containing materials?
Defects arising from side reactions (e.g., ZnO impurities) are analyzed using X-ray photoelectron spectroscopy (XPS) for surface composition and photoluminescence (PL) spectroscopy for electronic states. Transmission electron microscopy (TEM) with energy-dispersive X-ray (EDX) mapping localizes elemental distribution .
Methodological Considerations
- Synthesis Optimization : Use inert atmospheres (N/Ar) to prevent hydrolysis and employ stoichiometric controls to minimize side reactions .
- Data Validation : Cross-reference NMR/X-ray data with databases (e.g., Cambridge Structural Database) and replicate experiments with varying precursors to confirm reproducibility .
- Catalytic Testing : Benchmark catalytic performance against established systems (e.g., bis(imidazole)/Zn complexes) under identical conditions (solvent, temperature, substrate ratios) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
